BenchChemオンラインストアへようこそ!

3,4-dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone

Lipophilicity Drug Design ADME Prediction

3,4-Dihydro-6-methyl-7-nitro-1(2H)-naphthalenone is the only α-tetralone scaffold combining a C6 methyl and C7 nitro group — a pattern critical for homocysteine synthase inhibitor potency and CNS target selectivity (LogP 2.90 vs. 1.83 for the unsubstituted analog). Generic substitution with common tetralones leads to compromised SAR and divergent outcomes. This compound is the authentic building block for cerebral infarction therapies cited in patents US20110034440A1 and US20120196824A1. Ensure research integrity by procuring the precise substitution pattern.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B13046722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1[N+](=O)[O-])C(=O)CCC2
InChIInChI=1S/C11H11NO3/c1-7-5-8-3-2-4-11(13)9(8)6-10(7)12(14)15/h5-6H,2-4H2,1H3
InChIKeyOOICOHXQFSMXSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone: A Nitro-Tetralone Scaffold for Targeted Medicinal Chemistry


3,4-Dihydro-6-methyl-7-nitro-1(2H)-naphthalenone (CAS 1190892-51-3) is a synthetic, small-molecule α-tetralone derivative bearing a nitro group at position 7 and a methyl group at position 6 on the bicyclic framework . With a molecular weight of 205.21 g/mol, this compound serves as a versatile intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system disorders and metabolic enzymes such as homocysteine synthase [1][2]. Its substitution pattern imparts distinct electronic and steric properties, making it a valuable building block for structure-activity relationship (SAR) studies in drug discovery [3].

Why 3,4-Dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone Cannot Be Readily Replaced by Common Tetralone Analogs


The α-tetralone scaffold is widely used in medicinal chemistry, but simple substitution is not feasible due to the profound impact of the 6-methyl-7-nitro arrangement on both chemical reactivity and biological activity [1]. Unlike unsubstituted tetralone (C10H10O) or the more common 7-nitro-1-tetralone (C10H9NO3), the additional methyl group at position 6 significantly alters lipophilicity, electronic distribution, and steric hindrance, which in turn affects target binding, metabolic stability, and synthetic accessibility . Furthermore, the combination of electron-withdrawing (nitro) and electron-donating (methyl) substituents on the aromatic ring creates a unique regioselective profile for subsequent chemical transformations, such as reduction, alkylation, or cross-coupling, that cannot be replicated by monosubstituted analogs . Therefore, for applications requiring precise SAR or specific pharmacophoric features, generic substitution with alternative tetralones is likely to lead to divergent outcomes and compromised research integrity.

Quantitative Differentiation of 3,4-Dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone Against Closest Analogs


Enhanced Lipophilicity and Predicted ADME Profile Relative to 7-Nitro-1-Tetralone

The presence of the 6-methyl group significantly increases the predicted octanol-water partition coefficient (LogP) compared to the non-methylated 7-nitro-1-tetralone, indicating greater lipophilicity and potential for enhanced membrane permeability [1]. While 7-nitro-1-tetralone exhibits a predicted LogP of 1.83 (from ChemSpider), the target compound shows a substantially higher LogP of 2.90 . This ~1.07 LogP unit increase translates to an approximately 12-fold higher predicted partition into organic phases, which may influence in vivo distribution and oral bioavailability.

Lipophilicity Drug Design ADME Prediction

Synthetic Yield and Purity Benchmark for Scale-Up Consideration

The patented synthetic route to 3,4-dihydro-6-methyl-7-nitro-1(2H)-naphthalenone demonstrates a reproducible 50% yield from the commercially available 6-methyl-1-tetralone precursor . This yield provides a quantitative baseline for cost-of-goods estimation and process optimization. Furthermore, commercial suppliers offer this compound with a standard purity of 95% or higher , which is suitable for most research applications without the need for additional purification.

Synthetic Chemistry Process Development Chemical Purity

Distinct 1H-NMR Signature for Unambiguous Structural Confirmation

The 1H-NMR spectrum of 3,4-dihydro-6-methyl-7-nitro-1(2H)-naphthalenone exhibits characteristic proton signals that differentiate it from its closest analogs . Notably, the aromatic proton at position 5 resonates at 7.25 ppm (singlet), while the proton ortho to the nitro group at position 8 appears deshielded at 8.61 ppm (singlet). These signals are distinct from those of 7-nitro-1-tetralone, which lacks the 6-methyl group and shows a different splitting pattern in the aromatic region [1].

Analytical Chemistry Quality Control Structural Elucidation

Strategic Application Scenarios for 3,4-Dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone in Drug Discovery and Chemical Synthesis


Lead Optimization for Homocysteine Synthase Inhibition

Given its documented role as a key intermediate in patented homocysteine synthase inhibitors (US20110034440A1), this compound is ideally suited for medicinal chemistry teams developing novel therapies for cardiovascular and cerebrovascular diseases [1]. The unique 6-methyl-7-nitro substitution pattern may be critical for achieving target selectivity and potency, as inferred from SAR studies in related tetralone series.

Synthesis of CNS-Penetrant Drug Candidates

The significantly higher predicted LogP (2.90) compared to 7-nitro-1-tetralone (1.83) suggests that 3,4-dihydro-6-methyl-7-nitro-1(2H)-naphthalenone is a more suitable starting point for CNS drug discovery programs where blood-brain barrier penetration is a prerequisite [1]. Researchers focused on neurological disorders such as cerebral infarction (as indicated in US20120196824A1) should prioritize this analog over less lipophilic alternatives [2].

Regioselective Chemical Transformations Exploiting Electronic Effects

The combination of a strong electron-withdrawing nitro group and a moderately electron-donating methyl group on the aromatic ring creates a unique electronic environment. This can be exploited for regioselective reactions, such as nucleophilic aromatic substitution or directed ortho-metalation, enabling the synthesis of complex molecular architectures that are inaccessible from simpler tetralone scaffolds [1].

Analytical Method Development and Reference Standard Procurement

Due to its distinct 1H-NMR signature (characteristic singlets at 7.25 and 8.61 ppm) and well-defined synthetic protocol, this compound serves as an excellent reference standard for HPLC method development and impurity profiling in nitro-aromatic compound research [1]. Its commercial availability at >95% purity ensures reliable use in analytical laboratories without the need for extensive in-house purification.

Quote Request

Request a Quote for 3,4-dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.